(3,5,6-Trifluoropyridin-2-yl)acetonitrile
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Overview
Description
(3,5,6-Trifluoropyridin-2-yl)acetonitrile: is a versatile chemical compound widely used in scientific research. It exhibits high perplexity due to its complex molecular structure and offers burstiness in various applications such as drug synthesis, organic reactions, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction of pentafluoropyridine with appropriate nucleophiles . The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production methods for (3,5,6-Trifluoropyridin-2-yl)acetonitrile are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: (3,5,6-Trifluoropyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridine ring.
Addition Reactions: The nitrile group can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, amines, and thiols are commonly used nucleophiles.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate.
Reducing Agents: Lithium aluminum hydride and sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridines, while oxidation can produce pyridine N-oxides.
Scientific Research Applications
Chemistry: (3,5,6-Trifluoropyridin-2-yl)acetonitrile is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated pyridines on biological systems.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its fluorinated structure can improve the stability and efficacy of these products .
Mechanism of Action
The mechanism of action of (3,5,6-Trifluoropyridin-2-yl)acetonitrile involves its interaction with molecular targets through its fluorine atoms and nitrile group. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(3,5,6-Trifluoropyridin-2-yl)acetic acid: Similar in structure but contains a carboxylic acid group instead of a nitrile group.
Pentafluoropyridine: Contains five fluorine atoms on the pyridine ring, making it more reactive in nucleophilic substitution reactions.
Uniqueness: (3,5,6-Trifluoropyridin-2-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring and the presence of a nitrile group. This combination of features provides distinct reactivity and applications compared to other fluorinated pyridines.
Properties
IUPAC Name |
2-(3,5,6-trifluoropyridin-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c8-4-3-5(9)7(10)12-6(4)1-2-11/h3H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACPZETZDKJZLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)F)CC#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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